

A Technical Guide to the Physicochemical Properties and Drug-Likeness of Rubianthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubianthraquinone*

Cat. No.: *B014809*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **rubianthraquinone**, an anthraquinone isolated from the roots of *Rubia yunnanensis*. It details the compound's core physicochemical properties, evaluates its potential as a drug candidate using established drug-likeness rules, and outlines its known biological activities. This guide is intended to serve as a foundational resource for researchers investigating **rubianthraquinone** for potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of **rubianthraquinone** are summarized below. These parameters are critical for understanding its behavior in biological systems and for guiding formulation and development efforts.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O ₅	[1]
Molecular Weight	284.26 g/mol	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Boiling Point	536.3 ± 50.0 °C at 760 mmHg	[1]
Flash Point	205.6 ± 23.6 °C	[1]
Exact Mass	284.068481 u	[1]
Polar Surface Area (PSA)	83.83 Å ²	[1]
LogP (Octanol-Water)	3.91	[1]
Index of Refraction	1.678	[1]

Drug-Likeness Assessment

A compound's "drug-likeness" is a qualitative assessment of its potential to be an orally active drug in humans based on its physicochemical properties. The most widely used set of guidelines is Lipinski's Rule of Five.[2] An orally active drug generally has no more than one violation of these rules.[3]

Rubianthraquinone's properties are evaluated against Lipinski's Rule of Five in the table below.

Lipinski's Rule of Five Parameter	Criterion	Rubianthraquinone Value	Result
Molecular Weight (MW)	≤ 500 Da	284.26 Da	Pass
LogP	≤ 5	3.91	Pass
Hydrogen Bond Donors	≤ 5	2	Pass
Hydrogen Bond Acceptors	≤ 10	5	Pass
Violations	≤ 1	0	Excellent

Conclusion: **Rubianthraquinone** exhibits zero violations of Lipinski's Rule of Five, indicating it possesses physicochemical properties that are highly favorable for development as an orally bioavailable drug candidate.

Biological Activity and Signaling Pathways

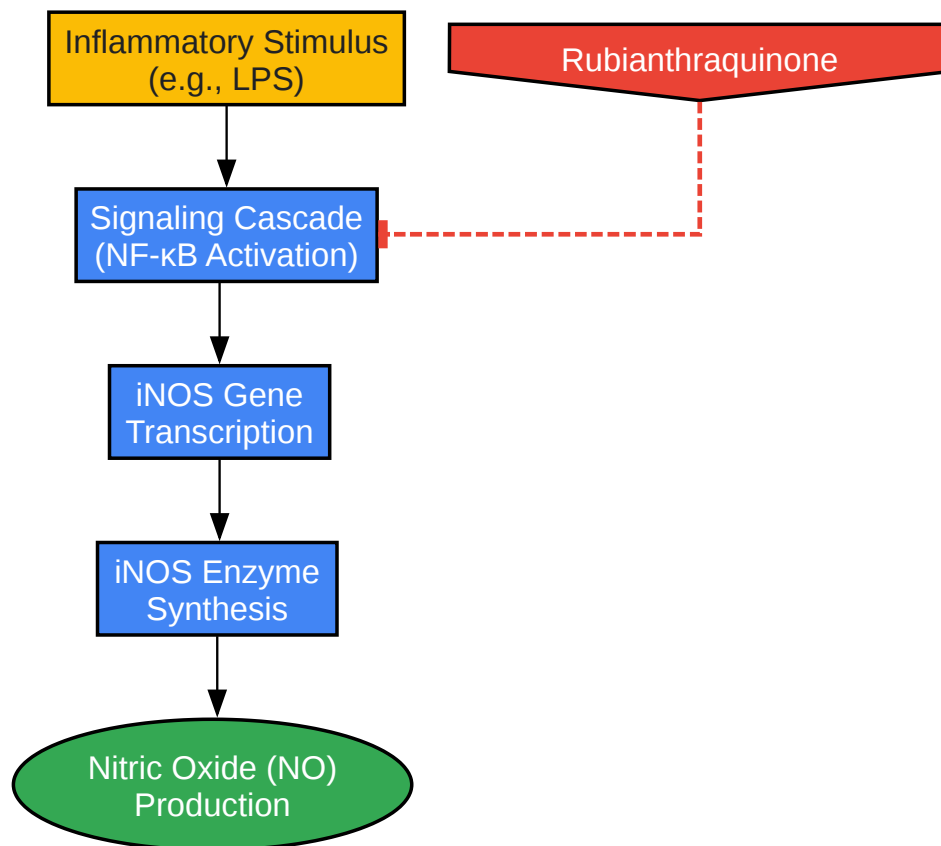
Rubianthraquinone has been identified as an inhibitor of nitric oxide (NO) production and mast cell degranulation, suggesting potential anti-inflammatory and anti-allergic activities.[\[1\]](#)

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory conditions. Many anti-inflammatory agents act by inhibiting the signaling pathways, such as NF- κ B, that lead to the expression of the iNOS enzyme.[\[4\]](#)[\[5\]](#)

Rubianthraquinone's inhibition of NO production suggests it may interfere with this pathway.

Cellular Response to Inflammatory Stimulus



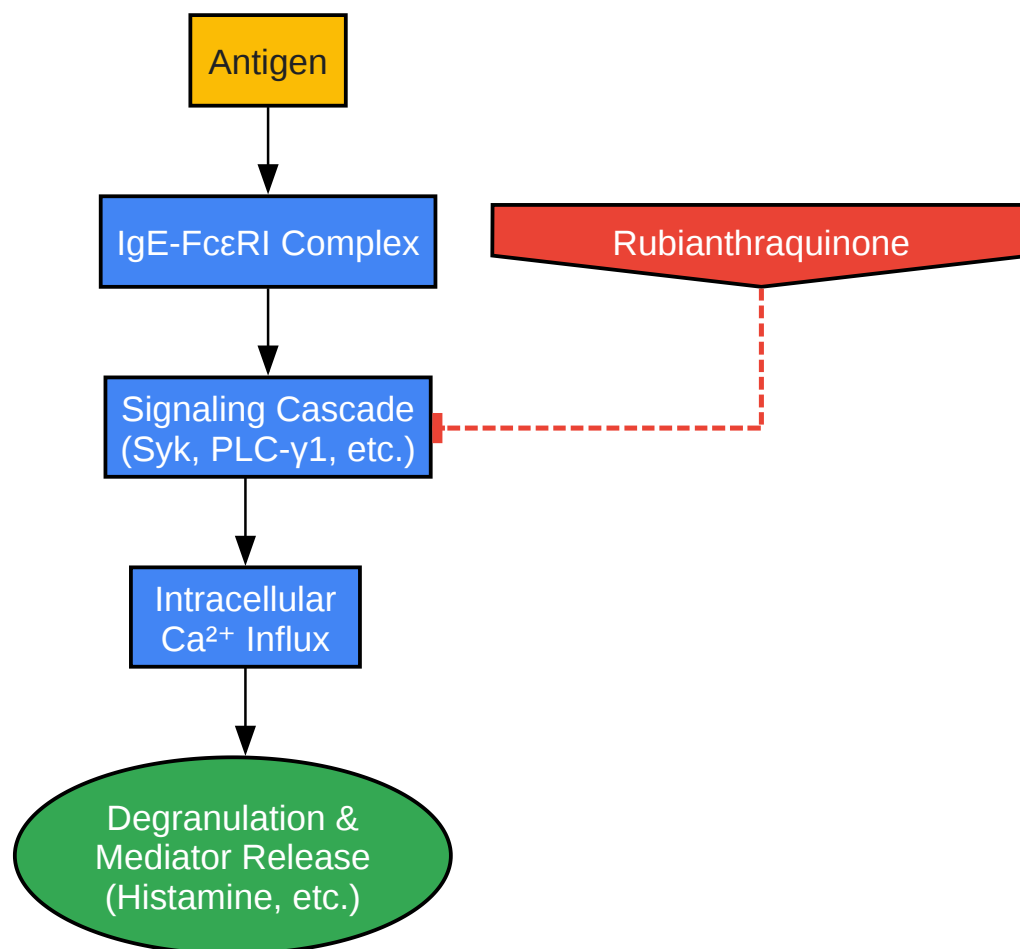
[Click to download full resolution via product page](#)

Fig. 1: Proposed mechanism for **Rubianthraquinone**'s inhibition of NO production.

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in allergic and inflammatory responses, where an antigen triggers the release of mediators like histamine.[3] This process is initiated by the cross-linking of IgE bound to FcεRI receptors, which activates a signaling cascade leading to calcium influx and mediator release.[6][7] **Rubianthraquinone**'s ability to inhibit degranulation points to an interruption of this signaling pathway.

Antigen-Mediated Mast Cell Activation



[Click to download full resolution via product page](#)

Fig. 2: Proposed mechanism for **Rubianthraquinone**'s inhibition of degranulation.

Experimental Protocols

The following sections detail standard methodologies for determining key physicochemical parameters.

LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.^{[4][6]}

Methodology:

- **Phase Preparation:** Prepare two phases: n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.
- **Compound Dissolution:** Accurately weigh a small amount of **rubianthraquinone** and dissolve it in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** Combine a precise volume of the drug-containing phase with a precise volume of the other phase in a separatory funnel or vial.
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound fully partitions between the two phases. Subsequently, allow the phases to separate completely, either by standing or gentle centrifugation.
- **Concentration Analysis:** Carefully separate the two phases. Determine the concentration of **rubianthraquinone** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination via Gravimetric Method

Aqueous solubility is a critical parameter for drug absorption and formulation. The gravimetric method provides a direct measurement of solubility.

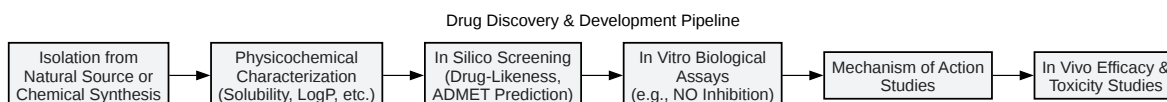
Methodology:

- **Solution Preparation:** Add an excess amount of **rubianthraquinone** to a known volume of purified water or a relevant buffer (e.g., pH 7.4) in a sealed container.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution reaches saturation.

- **Phase Separation:** After equilibration, allow the suspension to settle. Filter the solution through a fine-pore filter (e.g., 0.22 μm) to remove all undissolved solid material.
- **Solvent Evaporation:** Transfer a precise volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent completely under vacuum or a gentle stream of nitrogen.
- **Mass Determination:** Accurately weigh the container with the dried solid residue. The difference between this mass and the initial mass of the empty container is the mass of the dissolved **rubianthraquinone**.
- **Calculation:** Calculate the solubility by dividing the mass of the dissolved solid by the volume of the filtrate used. Results are typically expressed in mg/mL or $\mu\text{g/mL}$.

General Experimental Workflow

The investigation of a natural product like **rubianthraquinone** typically follows a structured workflow from initial characterization to preclinical evaluation.



[Click to download full resolution via product page](#)

Fig. 3: A typical experimental workflow for evaluating a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubiadin | C15H10O4 | CID 124062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaucoalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroquinone modulates reactivity of peroxynitrite and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mast cell degranulation by melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaucoalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties and Drug-Likeness of Rubianthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014809#rubianthraquinone-physicochemical-properties-and-drug-likeness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com